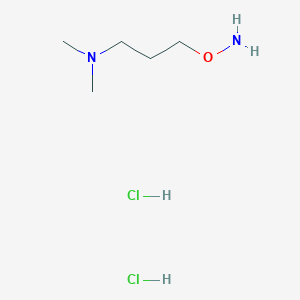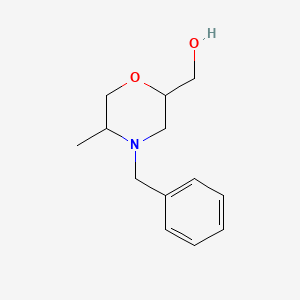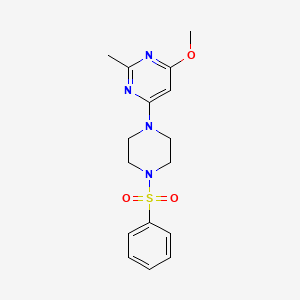![molecular formula C18H11F5N2OS B2919004 N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide CAS No. 320420-97-1](/img/structure/B2919004.png)
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H11F5N2OS and its molecular weight is 398.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Applications
Several studies have synthesized and evaluated derivatives of N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide for their anticancer activity against various cell lines. For instance, novel thiazole-5-carboxamide derivatives exhibited anticancer activity against A-549, Bel7402, and HCT-8 cell lines with significant results (Cai et al., 2016). Another study focused on the design, synthesis, and anticancer evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, revealing moderate to excellent anticancer activity across multiple cancer cell lines (Ravinaik et al., 2021).
Antifungal and Antibacterial Applications
Research on the synthesis and biological evaluation of novel derivatives also extends to their antifungal and antibacterial activities. For example, new thiophene, thiazolyl-thiophene, and thienopyridine derivatives were synthesized and tested for in vitro cytotoxicity, showing promising inhibitory activity against various cell lines, indicating potential for antimicrobial applications (Atta & Abdel‐Latif, 2021). Another study developed novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides with significant antifungal activity, surpassing some commercial fungicides (Du et al., 2015).
Chemical Synthesis and Structural Analysis
In addition to their biological activities, research has also focused on the synthesis and structural analysis of this compound and its derivatives. Studies have detailed the synthesis routes, crystal structures, and the functional group modifications that impact the biological activity of these compounds. For instance, the crystal structure of diflunisal carboxamides, derived from modifications of similar compounds, provided insights into their potential interaction mechanisms and stability (Zhong et al., 2010).
作用機序
Mode of Action
It is known that the compound has a bleaching action, due to the inhibition of carotenoid biosynthesis, thereby preventing photosynthesis and leading to plant death .
Biochemical Pathways
The compound affects the carotenoid biosynthesis pathway. Carotenoids are important for photosynthesis as they absorb light energy for use in this process. By inhibiting carotenoid biosynthesis, the compound prevents photosynthesis, leading to plant death .
Pharmacokinetics
It is known that the compound is stable in air up to its melting point . The compound has a low solubility in water (<0.05 mg/l at 25 °C), but is soluble in most organic solvents . This suggests that the compound may have good bioavailability in organisms that can absorb it through organic solvents.
Result of Action
The result of the compound’s action is the death of the plant cells. This is due to the inhibition of photosynthesis, which is essential for the plant’s survival .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s stability in air suggests that it may be less effective in environments with high humidity or rainfall. Additionally, the compound’s low solubility in water suggests that it may be less effective in aquatic environments or in soils with high water content .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F5N2OS/c1-9-15(16(26)25-14-6-5-12(19)8-13(14)20)27-17(24-9)10-3-2-4-11(7-10)18(21,22)23/h2-8H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYBRKYYDQSOOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-2-methylphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2918921.png)
![5-(isopropylthio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2918922.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B2918923.png)

![8-Cinnamoyl-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2918926.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2918934.png)
![[5-(Trifluoromethyl)-2-iodophenyl]acetic acid](/img/structure/B2918935.png)
![5-Fluoro-6-nitrobenzo[d][1,3]dioxole](/img/structure/B2918936.png)




